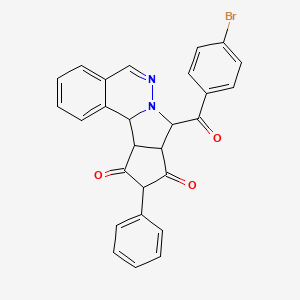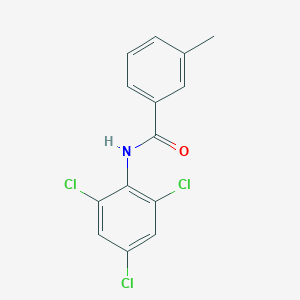
3-Methyl-2',4',6'-trichlorobenzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2’,4’,6’-trichlorobenzanilide is a chemical compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.601 g/mol . It is known for its unique structure, which includes a benzene ring substituted with three chlorine atoms and a methyl group, along with an anilide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2’,4’,6’-trichlorobenzanilide typically involves the reaction of 3-methylbenzoic acid with 2,4,6-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the anilide bond .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2’,4’,6’-trichlorobenzanilide may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
化学反応の分析
Types of Reactions
3-Methyl-2’,4’,6’-trichlorobenzanilide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzanilides, while oxidation can produce corresponding carboxylic acids or other oxidized derivatives .
科学的研究の応用
3-Methyl-2’,4’,6’-trichlorobenzanilide has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-2’,4’,6’-trichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .
類似化合物との比較
Similar Compounds
- 2-Methyl-2’,4’,6’-trichlorobenzanilide
- 4-Methyl-2’,4’,6’-trichlorobenzanilide
- 2’,4’,6’-Trichlorobenzanilide
Uniqueness
3-Methyl-2’,4’,6’-trichlorobenzanilide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
96733-17-4 |
|---|---|
分子式 |
C14H10Cl3NO |
分子量 |
314.6 g/mol |
IUPAC名 |
3-methyl-N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-11(16)6-10(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
InChIキー |
MSPOBOABLPULEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


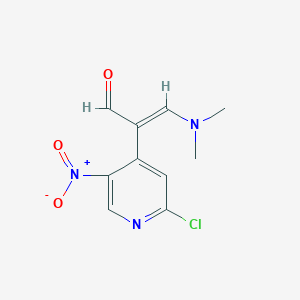
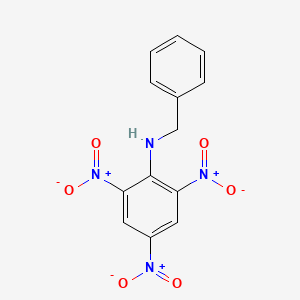
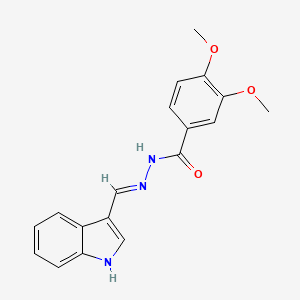
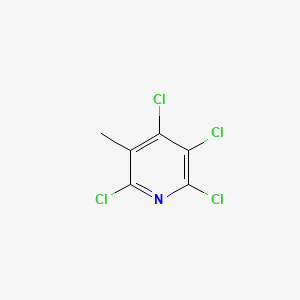
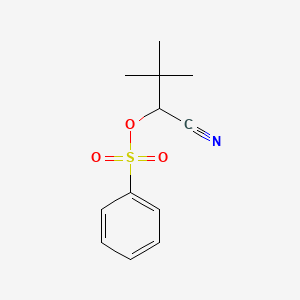
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
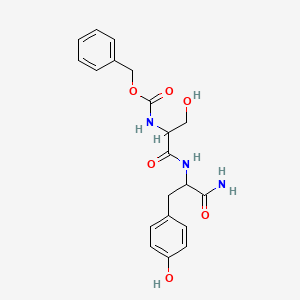
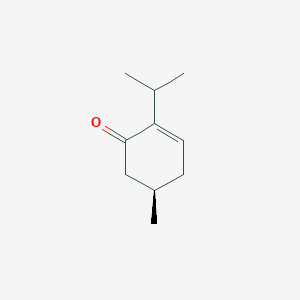
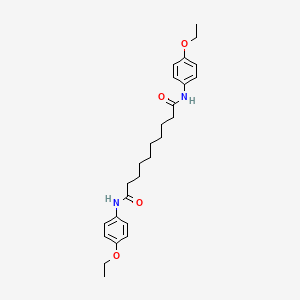
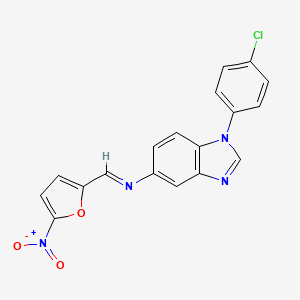
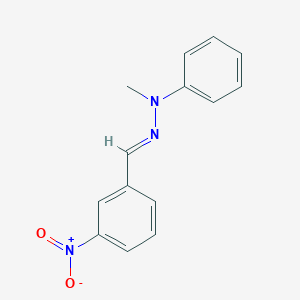
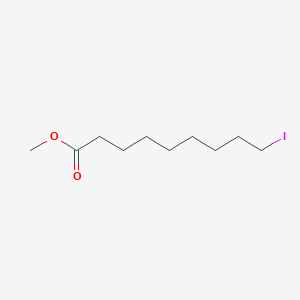
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
